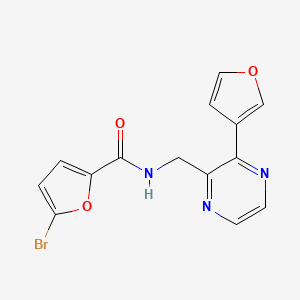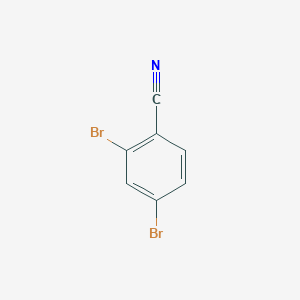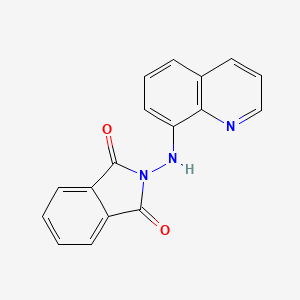
Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 212259-52-4 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 5-hydroxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate" . The InChI code for this compound is "1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is used in enantioselective synthesis. For example, the preparation of diastereoisomeric forms of 2,15-dihydroxycalamele‘ne and 2-methoxycalamenene involves starting from derivatives of this compound. This process allows for the synthesis of natural products with specific configurations (Serra, 2015).
Synthesis of Novel Compounds
This compound is also used in the synthesis of new chemical entities. For instance, derivatives like 2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for their effects on central serotonergic and dopaminergic systems, showcasing its versatility in chemical synthesis (Stjernlöf et al., 1993).
Diterpene Acid Degradation
In the degradation of diterpene acids, derivatives of this compound are significant. For example, dihydroxyserrulatic acid has been degraded to a naphthalene derivative, which was shown to have the R-configuration, demonstrating its utility in the structural elucidation of complex molecules (Croft et al., 1979).
Synthesis of Cardiovascular Agents
Research has explored the synthesis of cardiovascular agents using derivatives of this compound. Various substituted amino alcohols were synthesized and tested for vasodilating activity, highlighting its potential in the development of therapeutic agents (Miyake et al., 1983).
Antioxidant and Tumor Inhibitory Activity
The compound's derivatives have been studied for their antioxidant and tumor inhibitory activities. Specific derivatives have shown promising potency against liver cancer cells and exhibited antioxidant properties, showcasing the compound's relevance in oncology and pharmacology research (Hamdy et al., 2013).
Solid State NMR and X-ray Crystallography
Its derivatives are also used in solid state NMR and X-ray crystallography studies. These studies provide insights into the molecular structures and dynamic disorder in solid compounds, contributing to our understanding of chemical and physical properties (Facey et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRDBVCXBENEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)
![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)
![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)

![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)

![5-Chloro-2-[3-(difluoromethyl)pyrazol-1-yl]aniline](/img/structure/B2739334.png)
![2-Chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropanamide](/img/structure/B2739336.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2739338.png)


